3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one
3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one
SU5607, also known as IC-261, is a potent and selective CK1 inhibitor. IC261 triggers the mitotic checkpoint and induces p53-dependent postmitotic effects. At low micromolar concentrations IC261 inhibits cytokinesis causing a transient mitotic arrest. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation. IC261 binds to tubulin with an affinity similar to colchicine and is a potent inhibitor of microtubule polymerization. This activity accounts for many of the diverse biological effects of IC261 and, most importantly, for its selective cancer cell killing.
Brand Name:
Vulcanchem
CAS No.:
186611-52-9
VCID:
VC0544056
InChI:
InChI=1S/C18H17NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-10H,1-3H3,(H,19,20)/b13-10+
SMILES:
COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC
Molecular Formula:
C18H17NO4
Molecular Weight:
311.3 g/mol
3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one
CAS No.: 186611-52-9
Inhibitors
VCID: VC0544056
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 186611-52-9 |
---|---|
Product Name | 3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one |
Molecular Formula | C18H17NO4 |
Molecular Weight | 311.3 g/mol |
IUPAC Name | (3E)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one |
Standard InChI | InChI=1S/C18H17NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-10H,1-3H3,(H,19,20)/b13-10+ |
Standard InChIKey | JBJYTZXCZDNOJW-JLHYYAGUSA-N |
Isomeric SMILES | COC1=CC(=C(C(=C1)OC)/C=C/2\C3=CC=CC=C3NC2=O)OC |
SMILES | COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC |
Canonical SMILES | COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC |
Appearance | Yellow solid powder |
Description | SU5607, also known as IC-261, is a potent and selective CK1 inhibitor. IC261 triggers the mitotic checkpoint and induces p53-dependent postmitotic effects. At low micromolar concentrations IC261 inhibits cytokinesis causing a transient mitotic arrest. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation. IC261 binds to tubulin with an affinity similar to colchicine and is a potent inhibitor of microtubule polymerization. This activity accounts for many of the diverse biological effects of IC261 and, most importantly, for its selective cancer cell killing. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3-((2,4,6-trimethoxyphenyl)methylidenyl)indolin-2-one IC 261 IC-261 IC261 |
Reference | 1: Stöter M, Krüger M, Banting G, Henne-Bruns D, Knippschild U. Microtubules depolymerization caused by the CK1 inhibitor IC261 may be not mediated by CK1 blockage. PLoS One. 2014 Jun 17;9(6):e100090. doi: 10.1371/journal.pone.0100090. eCollection 2014. PubMed PMID: 24937750; PubMed Central PMCID: PMC4061085. 2: Cheong JK, Nguyen TH, Wang H, Tan P, Voorhoeve PM, Lee SH, Virshup DM. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation. Oncogene. 2011 Jun 2;30(22):2558-69. doi: 10.1038/onc.2010.627. Epub 2011 Jan 24. PubMed PMID: 21258417; PubMed Central PMCID: PMC3109269. 3: Höttecke N, Liebeck M, Baumann K, Schubenel R, Winkler E, Steiner H, Schmidt B. Inhibition of gamma-secretase by the CK1 inhibitor IC261 does not depend on CK1delta. Bioorg Med Chem Lett. 2010 May 1;20(9):2958-63. doi: 10.1016/j.bmcl.2010.02.110. Epub 2010 Mar 4. PubMed PMID: 20350806. 4: Brockschmidt C, Hirner H, Huber N, Eismann T, Hillenbrand A, Giamas G, Radunsky B, Ammerpohl O, Bohm B, Henne-Bruns D, Kalthoff H, Leithäuser F, Trauzold A, Knippschild U. Anti-apoptotic and growth-stimulatory functions of CK1 delta and epsilon in ductal adenocarcinoma of the pancreas are inhibited by IC261 in vitro and in vivo. Gut. 2008 Jun;57(6):799-806. doi: 10.1136/gut.2007.123695. Epub 2008 Jan 18. PubMed PMID: 18203806. 5: Behrend L, Milne DM, Stöter M, Deppert W, Campbell LE, Meek DW, Knippschild U. IC261, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects. Oncogene. 2000 Nov 9;19(47):5303-13. PubMed PMID: 11103931. |
PubChem Compound | 5288600 |
Last Modified | Nov 11 2021 |
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